Sphinganine-1-phosphate (d17:0)
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCZJPCPBSBOKB-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-29-0 | |
| Record name | (2S,3R)-2-Amino-3-hydroxyheptadecyl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474923-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Anabolic Pathways of Heptadecasphinganine 1 Phosphate
De Novo Sphingolipid Synthesis Pathway Leading to Sphinganine (B43673) Precursors
The de novo synthesis of sphingolipids is a fundamental cellular process that initiates in the endoplasmic reticulum. nih.govfrontiersin.org It begins with the condensation of a fatty acyl-CoA and the amino acid L-serine. frontiersin.org
Condensation of Palmitoyl-CoA with L-Serine
The initial and rate-limiting step in the de novo biosynthesis of sphingolipids is the condensation of a fatty acyl-CoA with L-serine, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). wikipedia.orgnih.govontosight.ai While this reaction typically uses palmitoyl-CoA (a C16 fatty acid) to produce C18 sphingoid bases, SPT can also utilize other fatty acyl-CoAs. wikipedia.orgresearchgate.net To generate the C17 backbone of heptadecasphinganine, a C15 fatty acyl-CoA (pentadecanoyl-CoA) serves as the substrate instead of palmitoyl-CoA.
The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgnih.gov The process involves the formation of a Schiff base between PLP and L-serine, followed by a Claisen-like condensation with the C15 fatty acyl-CoA. wikipedia.org This condensation and subsequent decarboxylation of L-serine yield 3-keto-heptadecasphinganine. wikipedia.orgnih.gov The human SPT enzyme is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits, anchored to the endoplasmic reticulum. wikipedia.orgnih.gov
Formation of Dihydrosphingosine (Sphinganine) Backbone
The product of the initial condensation, 3-keto-heptadecasphinganine, is then rapidly reduced to form heptadecasphinganine, which is a type of dihydrosphingosine (also known as sphinganine). ontosight.airsc.org This reduction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR), an NADPH-dependent oxidoreductase. nih.govwikipedia.orgmsu.edu This reaction converts the ketone group at the C3 position to a hydroxyl group, resulting in the stable sphingoid base backbone. wikipedia.orgebi.ac.uk Heptadecasphinganine, a C17 sphinganine, is now available for further metabolic processes. ebi.ac.uk
Enzymatic Phosphorylation of Sphinganine by Sphingosine (B13886) Kinases
The final step in the formation of heptadecasphinganine-1-phosphate is the phosphorylation of the heptadecasphinganine backbone. This reaction is catalyzed by sphingosine kinases. wikipedia.org
Identification and Characterization of Sphingosine Kinase Isoenzymes (SphK1, SphK2)
Two primary isoenzymes of sphingosine kinase have been identified in mammals: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). wikipedia.orgnih.gov Both enzymes catalyze the ATP-dependent phosphorylation of sphingosine and its derivatives to form sphingosine-1-phosphate. wikipedia.orgnih.gov
SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation. wikipedia.orgnih.gov It is generally considered to be pro-survival. nih.gov
SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum. nih.govfrontiersin.org Its functions can be more complex, sometimes being linked to pro-apoptotic processes. nih.gov
Despite differences in their subcellular localization and some opposing biological roles, both SphK1 and SphK2 share conserved domains for ATP binding and catalysis. nih.govnih.gov
| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) |
| Gene Location | Chromosome 17 (17q25.2) nih.gov | Chromosome 19 (19q13.2) nih.gov |
| Primary Location | Cytoplasm, Plasma Membrane wikipedia.orgnih.gov | Nucleus, Mitochondria, Endoplasmic Reticulum nih.govfrontiersin.org |
| General Function | Pro-survival, Pro-inflammatory nih.govfrontiersin.org | Pro-apoptotic, Anti-inflammatory (context-dependent) nih.govfrontiersin.org |
| Size (Human) | 384 amino acids nih.gov | 618 amino acids nih.gov |
Substrate Specificity of Sphingosine Kinases for Sphinganine Derivatives
Both SphK1 and SphK2 can phosphorylate a range of sphingoid bases, not just sphingosine. SphK1 is known to act on D-erythro-sphingosine and, to a lesser extent, sphinganine (dihydrosphingosine). drugbank.com SphK2 exhibits a broader substrate specificity and can efficiently phosphorylate lipids that are poor substrates for SphK1, such as d,l-threo-dihydrosphingosine and phytosphingosine. frontiersin.org Given that heptadecasphinganine is a derivative of sphinganine, it can serve as a substrate for these kinases to be converted into heptadecasphinganine-1-phosphate. drugbank.comreactome.org
Molecular Mechanisms of Phosphorylation at the C1 Position
The phosphorylation of heptadecasphinganine occurs at the primary hydroxyl group at the C1 position of the sphingoid backbone. reactome.org This reaction is a nucleophilic substitution where the oxygen of the C1 hydroxyl group attacks the gamma-phosphate of an ATP molecule. youtube.com This process is facilitated within the active site of the sphingosine kinase. youtube.com
The kinase's active site contains specific domains that bind both the lipid substrate and ATP. youtube.comnih.gov A crucial lysine (B10760008) residue helps to position the ATP molecule correctly. youtube.com An aspartate residue in the catalytic loop then facilitates the transfer of the terminal phosphate (B84403) group from ATP to the C1 hydroxyl of the heptadecasphinganine, releasing ADP as a byproduct. youtube.comyoutube.com This addition of a negatively charged, bulky phosphate group transforms the lipophilic heptadecasphinganine into the more soluble signaling molecule, heptadecasphinganine-1-phosphate. youtube.com
Interconnections with the Sphingolipid Salvage Pathway
The sphingolipid salvage pathway is a critical metabolic route for the recycling and reutilization of sphingoid bases derived from the breakdown of complex sphingolipids. mdpi.comnih.gov This pathway is integral to maintaining cellular sphingolipid homeostasis and generating bioactive signaling molecules. nih.gov It involves the degradation of complex sphingolipids, such as sphingomyelins and glycosphingolipids, within the endo-lysosomal compartment, which ultimately yields the sphingoid base sphingosine. mdpi.comnih.gov This liberated sphingosine can then be transported to the endoplasmic reticulum and re-acylated by ceramide synthases to form ceramide, or it can be phosphorylated by sphingosine kinases to generate sphingosine-1-phosphate (S1P). mdpi.com
Heptadecasphinganine, the C17 odd-chain analog of the more common C18 sphinganine, and its phosphorylated form, heptadecasphinganine-1-phosphate, are also processed through pathways that intersect with the canonical salvage pathway. Although less common, odd-chain sphingoid bases are present in mammalian systems and their metabolism is essential. nih.govacs.org The salvage pathway provides a direct mechanism for the generation of phosphorylated sphingoid bases from their non-phosphorylated precursors that arise from lysosomal catabolism.
The key enzymes connecting the salvage of sphingoid bases to their phosphorylated signaling counterparts are the sphingosine kinases (SphK), which exist as two primary isoforms, SphK1 and SphK2. wikipedia.orgnih.gov These kinases catalyze the ATP-dependent phosphorylation of sphingosine and its analogs. nih.gov Research indicates that SphK1 and SphK2 exhibit different substrate specificities and cellular localizations, which dictates their specific biological roles. hw.ac.uk SphK1 is primarily cytosolic but translocates to the plasma membrane upon activation, while SphK2 is found mainly in the nucleus and other organelles like the endoplasmic reticulum and mitochondria. wikipedia.org
The phosphorylation of heptadecasphinganine to heptadecasphinganine-1-phosphate is a crucial step that is analogous to the conversion of sphingosine to S1P. Heptadecasphinganine derived from the breakdown of complex odd-chain sphingolipids can be acted upon by sphingosine kinases, thus directly linking the salvage pathway to the anabolic production of heptadecasphinganine-1-phosphate. The use of C17 sphingoid bases, including heptadecasphinganine-1-phosphate (d17:1 S1P), as internal standards in lipidomic analyses underscores their role as recognized substrates within these metabolic pathways. acs.org
Conversely, the fate of heptadecasphinganine-1-phosphate is also governed by enzymes associated with the salvage and degradation pathways. Sphingosine-1-phosphate lyase (S1P lyase) is the enzyme responsible for the irreversible degradation of S1P, cleaving it into hexadecenal and phosphoethanolamine. nih.govnih.gov This cleavage effectively removes the sphingoid base from the cellular pool, preventing its recycling. nih.gov The action of S1P lyase is not strictly limited to the C18 S1P; it can also catabolize other phosphorylated long-chain bases. Therefore, heptadecasphinganine-1-phosphate can be a substrate for S1P lyase, leading to its irreversible breakdown and exit from the sphingolipid pool.
Additionally, sphingosine-1-phosphate phosphatases (SPPs) can dephosphorylate S1P back to sphingosine, which can then re-enter the salvage pathway to be converted into ceramide. nih.govcapes.gov.br This dephosphorylation provides a reversible regulatory point in controlling the balance between sphingosine and its phosphorylated form. It is plausible that heptadecasphinganine-1-phosphate is similarly regulated by these phosphatases, allowing for its conversion back to heptadecasphinganine, which can then be salvaged for ceramide synthesis.
Table 1: Key Enzymes in the Sphingolipid Salvage Pathway and Their Interaction with Sphingoid Bases
| Enzyme | Function | Substrate(s) | Product(s) | Relevance to Heptadecasphinganine-1-Phosphate |
| Ceramidases (CDases) | Hydrolyze ceramide to release a sphingoid base and a fatty acid. mdpi.com | Ceramide | Sphingosine, Free Fatty Acid | Releases odd-chain sphingoid bases like heptadecasphinganine from odd-chain ceramides (B1148491) for entry into the salvage pathway. |
| Sphingosine Kinase (SphK1/2) | Phosphorylates sphingoid bases. wikipedia.org | Sphingosine, Heptadecasphinganine | Sphingosine-1-Phosphate, Heptadecasphinganine-1-Phosphate | Directly synthesizes heptadecasphinganine-1-phosphate from heptadecasphinganine generated via salvage. |
| S1P Phosphatase (SPP) | Dephosphorylates sphingoid base 1-phosphates. nih.govcapes.gov.br | Sphingosine-1-Phosphate | Sphingosine | Potentially converts heptadecasphinganine-1-phosphate back to heptadecasphinganine, allowing it to be recycled. |
| S1P Lyase (SPL) | Irreversibly degrades sphingoid base 1-phosphates. nih.gov | Sphingosine-1-Phosphate | Hexadecenal, Phosphoethanolamine | Catabolizes heptadecasphinganine-1-phosphate, leading to its permanent removal from the sphingolipid pool. |
Catabolism and Degradation Pathways of Heptadecasphinganine 1 Phosphate
Irreversible Cleavage by Sphingosine-1-Phosphate Lyase
The definitive step in the degradation of heptadecasphinganine-1-phosphate is its irreversible cleavage by the enzyme sphingosine-1-phosphate lyase (SPL). nih.govresearchgate.net This enzyme is a critical gatekeeper of the sphingolipid metabolic pathway, controlling the only exit point for sphingolipid intermediates to flow into other lipid metabolic routes. nih.gov
Enzymatic Mechanism of Carbon-Carbon Bond Cleavage
Sphingosine-1-phosphate lyase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the carbon-carbon bond between C-2 and C-3 of the sphingoid base backbone. mdpi.comnih.gov The reaction mechanism for heptadecasphinganine-1-phosphate is analogous to that of other sphingoid base phosphates. The process begins with the formation of a Schiff base between the amino group of heptadecasphinganine-1-phosphate and the PLP cofactor at the enzyme's active site. This is followed by an aldol-type cleavage, which breaks the C2-C3 bond.
Generation of Phosphoethanolamine and Hexadecenal
The cleavage of heptadecasphinganine-1-phosphate by SPL yields two distinct molecules: phosphoethanolamine and a long-chain fatty aldehyde. researchgate.netmdpi.com Specifically for this C17 sphingoid base, the resulting aldehyde is hexadecenal. mdpi.com
| Substrate | Enzyme | Products |
| Heptadecasphinganine-1-phosphate | Sphingosine-1-Phosphate Lyase (SPL) | Phosphoethanolamine, Hexadecenal |
Channeling of Degradation Products into Glycerolipid Biosynthesis
The products of this degradation are not merely waste but are recycled into other essential metabolic pathways. Phosphoethanolamine is a precursor for the synthesis of the glycerophospholipid phosphatidylethanolamine. nih.govmdpi.com Hexadecenal, the fatty aldehyde, can be oxidized to its corresponding fatty acid, hexadecenoic acid, which can then be incorporated into glycerolipid or other sphingolipid metabolic pathways. researchgate.netmdpi.com
Dephosphorylation by Sphingosine-1-Phosphate Phosphatases
In addition to irreversible degradation, the levels of heptadecasphinganine-1-phosphate can be regulated through a reversible dephosphorylation reaction catalyzed by specific phosphatases. This process is a key component of the "salvage pathway," which allows for the recycling of sphingoid bases. nih.govnih.gov
Identification and Activity of Specific Sphingoid Base 1-Phosphate Phosphatases (e.g., SGPP2)
Several sphingosine-1-phosphate phosphatases (SGPPs) have been identified, with SGPP1 and SGPP2 being the most well-characterized. nih.gov These enzymes are located in the endoplasmic reticulum and exhibit phosphohydrolase activity towards various sphingoid base 1-phosphates, including dihydrosphingosine-1-phosphate and sphingosine-1-phosphate. uniprot.orguniprot.org Given their broad substrate specificity, SGPP2 is understood to act on heptadecasphinganine-1-phosphate, removing the phosphate (B84403) group to yield heptadecasphinganine. uniprot.orguniprot.org
| Enzyme | Substrate | Product | Cellular Location |
| Sphingosine-1-phosphate phosphatase 2 (SGPP2) | Heptadecasphinganine-1-phosphate | Heptadecasphinganine | Endoplasmic Reticulum |
Regulation of Heptadecasphinganine-1-Phosphate Steady-State Levels
The steady-state levels of heptadecasphinganine-1-phosphate within a cell are meticulously controlled by a dynamic equilibrium between its synthesis and degradation. This balance, often referred to as the "sphingolipid rheostat," is critical for normal cellular function, as both the phosphorylated and non-phosphorylated forms of sphingoid bases are bioactive signaling molecules. nih.gov The regulation of Hep-1-P levels is achieved through the coordinated action of the enzymes responsible for its formation and breakdown.
The synthesis of heptadecasphinganine-1-phosphate is catalyzed by sphingosine (B13886) kinases (SphKs), specifically SphK1 and SphK2. These kinases phosphorylate the primary hydroxyl group of heptadecasphinganine to produce Hep-1-P. The expression and activity of SphKs are subject to regulation by a variety of stimuli, including growth factors and cytokines, which can lead to increased production of phosphorylated sphingoid bases. nih.gov
Conversely, the degradation of heptadecasphinganine-1-phosphate, as detailed in the previous section, is mediated by sphingosine-1-phosphate lyase (SPL) and sphingosine-1-phosphate phosphatases (SPPs). The relative activities of these synthetic and catabolic enzymes determine the intracellular concentration of Hep-1-P at any given time.
For instance, conditions that upregulate SPL activity will lead to a decrease in Hep-1-P levels, shunting the metabolic flow towards the production of a fatty aldehyde and ethanolamine (B43304) phosphate. nih.gov Conversely, inhibition of SPL can lead to an accumulation of phosphorylated sphingoid bases. uw.edu Similarly, the activity of SPPs, which dephosphorylate Hep-1-P back to heptadecasphinganine, plays a crucial role in this balance. nih.gov The expression of the genes encoding these enzymes can be altered in various physiological and pathological states, thereby influencing the steady-state levels of Hep-1-P.
The compartmentalization of these enzymes within the cell is also a key aspect of regulation. The localization of both synthesis (by SphKs in the cytosol and at membranes) and degradation (by SPL and SPPs in the endoplasmic reticulum) allows for precise spatial and temporal control over the levels of heptadecasphinganine-1-phosphate in different cellular pools. mdpi.comnih.gov This compartmentalization ensures that the signaling functions of Hep-1-P can be tightly regulated in specific subcellular locations.
Table 2: Factors Regulating Heptadecasphinganine-1-Phosphate Levels
| Regulatory Factor | Effect on Hep-1-P Levels | Mechanism |
|---|---|---|
| Sphingosine Kinase (SphK) activity | Increase | Phosphorylation of heptadecasphinganine |
| Sphingosine-1-phosphate lyase (SPL) activity | Decrease | Irreversible degradation of Hep-1-P |
| Sphingosine-1-phosphate phosphatase (SPP) activity | Decrease | Dephosphorylation of Hep-1-P to heptadecasphinganine |
| Subcellular compartmentalization | Spatiotemporal control | Segregation of synthetic and degradative enzymes |
| Gene expression of metabolic enzymes | Modulates overall capacity for synthesis/degradation | Transcriptional regulation of SphK, SPL, and SPP genes |
Biological Roles and Emerging Cellular Functions of Heptadecasphinganine 1 Phosphate
Direct Functional Implications of Sphinganine-1-Phosphates
Recent research has shed light on the specific roles of sphinganine-1-phosphates, including heptadecasphinganine-1-phosphate, in various physiological and pathological processes. These molecules are not merely metabolic intermediates but active signaling entities with significant therapeutic and diagnostic potential.
Involvement in Organ Protection: Kidney and Liver Ischemia-Reperfusion Response
Sphinganine-1-phosphate has demonstrated significant protective effects against ischemia-reperfusion (I/R) injury in both the kidney and the liver. nih.govnih.gov I/R injury is a major complication in procedures like liver transplantation and major hepatic resection, often leading to acute kidney injury. nih.gov Studies in mice have shown that plasma levels of sphinganine-1-phosphate decrease significantly after liver I/R. nih.gov
Administration of sphinganine-1-phosphate has been found to markedly attenuate liver and kidney damage by inhibiting necrosis and apoptosis. nih.gov The protective mechanism involves the activation of the sphingosine-1-phosphate type 1 (S1P1) receptor. nih.govnih.gov This activation helps in preserving the vascular integrity of both organs by reducing F-actin degradation. nih.gov Furthermore, sphinganine-1-phosphate treatment was observed to reduce the infiltration of neutrophils and decrease the upregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha. nih.gov The protective effects are mediated through pertussis toxin-sensitive G-proteins and the subsequent activation of the ERK and Akt signaling pathways. nih.gov
| Organ | Protective Effect | Mechanism of Action | Key Mediators |
|---|---|---|---|
| Kidney | Attenuation of acute injury, inhibition of necrosis and apoptosis. nih.gov | Activation of S1P1 receptor, preservation of vascular integrity. nih.govnih.gov | ERK, Akt, G-proteins. nih.gov |
| Liver | Attenuation of acute injury, inhibition of necrosis and apoptosis. nih.gov | Activation of S1P1 receptor, preservation of vascular integrity, reduced neutrophil infiltration and inflammatory cytokines. nih.gov | S1P1 receptor. nih.gov |
Role as a Potential Biomarker: Fumonisin Exposure
Heptadecasphinganine-1-phosphate and other sphinganine-1-phosphates have emerged as sensitive biomarkers for exposure to fumonisins, a class of mycotoxins that are specific inhibitors of ceramide synthase. nih.govmdpi.com Fumonisin exposure disrupts sphingolipid metabolism, leading to an accumulation of sphinganine (B43673), which is then phosphorylated to sphinganine-1-phosphate.
Studies have shown that the serum levels of sphinganine-1-phosphate (Sa-1-P) and sphingosine-1-phosphate (So-1-P) are markedly elevated following fumonisin B1 (FB1) treatment in mice. nih.gov The accumulation of these phosphorylated sphingoid bases is more pronounced than the increase in their non-phosphorylated counterparts, sphinganine (Sa) and sphingosine (B13886) (So). nih.gov Consequently, the Sa-1-P/So-1-P ratio in serum is a more sensitive indicator of fumonisin exposure than the traditionally used Sa/So ratio. nih.gov
Elevated tissue levels of Sa-1-P have also been observed in the kidneys, liver, heart, lung, and brain, and are linked to fumonisin-induced toxicity, which includes liver lesions and tubular nephrosis. nih.gov This suggests that the elevation of Sa-1-P in both serum and tissues can serve as a specific biomarker for predicting FB1 exposure and its associated toxicity. nih.gov
Comparative Analysis with Sphingosine-1-Phosphate (S1P) Signaling
While structurally similar, sphinganine-1-phosphates and sphingosine-1-phosphate can exhibit differential effects on cellular signaling and fate. Understanding these differences is crucial for elucidating their specific biological roles.
Differential Effects on Intracellular Signaling Cascades (e.g., TGF-β-induced Smad2/3 Phosphorylation and Collagen Synthesis)
Transforming growth factor-β (TGF-β) is a key cytokine involved in fibrosis and stimulates collagen production through the phosphorylation of Smad2 and Smad3. nih.govmerckmillipore.com S1P signaling has been shown to be critically involved in TGF-β-stimulated collagen production in cardiac fibroblasts. nih.gov TGF-β can increase the expression and activity of sphingosine kinase 1 (SphK1), the enzyme that produces S1P. nih.gov This intracellularly produced S1P can then act in an autocrine or paracrine manner on S1P receptors to enhance collagen synthesis. nih.gov
While both S1P and dihydro-S1P (sphinganine-1-phosphate) can activate S1P receptors, the specific downstream effects can vary. researchgate.net For instance, in the context of TGF-β signaling, the specific contribution of heptadecasphinganine-1-phosphate to Smad2/3 phosphorylation and collagen synthesis, in comparison to S1P, is an area of ongoing research. The differential activation of various S1P receptor subtypes by these two lipids may lead to distinct cellular responses.
Influence on Cell Fate Regulation: Balance with Ceramide and Sphingosine
The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids such as S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. nih.govnih.gov Ceramide and sphingosine tend to promote anti-proliferative and apoptotic pathways, whereas S1P stimulates cell proliferation and survival. nih.govnih.gov
Heptadecasphinganine-1-phosphate, as a product of sphinganine phosphorylation, also contributes to the pro-survival side of this balance. The inhibition of ceramide synthase by fumonisins, for example, leads to an accumulation of sphinganine and consequently sphinganine-1-phosphate, shifting the rheostat towards survival, which can have pathological implications. nih.gov The relative potency of heptadecasphinganine-1-phosphate versus S1P in tipping this balance and influencing cell fate decisions is a key area of investigation.
| Sphingolipid | Primary Role in Cell Fate | Associated Cellular Processes |
|---|---|---|
| Ceramide | Pro-apoptotic | Senescence, Apoptosis. nih.gov |
| Sphingosine | Pro-apoptotic | Cell growth inhibition. nih.gov |
| Sphingosine-1-Phosphate (S1P) | Pro-survival | Cell proliferation, survival. nih.gov |
| Heptadecasphinganine-1-Phosphate | Pro-survival | Contributes to the pro-survival signaling pool. |
Investigation of Potential Intracellular and Extracellular Mediation Mechanisms
The biological effects of sphingolipid phosphates can be mediated through both extracellular and intracellular mechanisms. nih.govnih.gov Extracellularly, these molecules act as ligands for a family of G protein-coupled receptors known as S1P receptors (S1PR1-5). nih.gov Intracellularly, they can function as second messengers. nih.gov
Sphinganine-1-phosphate has been shown to bind to and signal through S1P receptors, as evidenced by the blockade of its protective effects in I/R injury by an S1P1 receptor antagonist. nih.govsemanticscholar.org This indicates a clear extracellular mediation mechanism for its organ-protective effects.
The potential for intracellular actions of heptadecasphinganine-1-phosphate is also an important area of study. S1P has been shown to have intracellular targets and can regulate processes like calcium mobilization and apoptosis independently of its cell surface receptors. nih.govnih.gov Given the structural similarity, it is plausible that heptadecasphinganine-1-phosphate may also have direct intracellular roles, although these are yet to be fully elucidated. The balance between its "inside-out" signaling (intracellular production followed by extracellular action) and its direct intracellular effects is a key question in understanding its complete functional profile. nih.gov
Effects on Membrane Structure and Biomechanical Properties
Heptadecasphinganine-1-phosphate belongs to the class of sphingolipids, which are integral components of cellular membranes and are known to play crucial roles in maintaining membrane structure and function. Sphingolipids, in general, are involved in the formation of specialized membrane microdomains, often referred to as lipid rafts. These domains are enriched in sphingolipids and cholesterol and are important for signal transduction and protein trafficking.
The biophysical properties of sphingolipids, such as their long, largely saturated acyl chains, allow them to pack tightly with cholesterol, leading to the formation of more ordered and less fluid membrane regions compared to the surrounding glycerophospholipid-rich areas. The length of the sphingoid base is a critical determinant of these properties.
However, a thorough review of the current scientific literature reveals a notable lack of specific research focused on the direct effects of Heptadecasphinganine-1-phosphate (C17 sphinganine-1-phosphate) on the structure and biomechanical properties of cell membranes. While extensive research is available on the more common C18 analogue, Sphingosine-1-phosphate (S1P), these findings cannot be directly extrapolated to the C17 variant without specific experimental validation.
Receptor Interactions and Downstream Signaling Transduction
Exploration of G Protein-Coupled Receptor Activation Profiles
Heptadecasphinganine-1-phosphate, as an analog of S1P, is predicted to interact with the five known S1P receptors: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. These receptors are expressed in various tissues and cell types, and their activation by ligands leads to diverse physiological outcomes.
While heptadecasphinganine-1-phosphate is structurally similar to the endogenous ligand S1P, its specific binding affinities for the individual S1P receptor subtypes (S1PR1-5) are not as extensively documented as those of S1P itself. The endogenous S1P binds to these receptors with high affinity, typically in the low nanomolar range, initiating a range of cellular responses. nih.gov The affinity of S1P analogs is known to be influenced by their specific stereochemistry and structural features.
Table 1: General Properties of S1P Receptor Subtypes
| Receptor | Primary G Protein Coupling | Widespread Tissue Expression |
| S1PR1 | Gαi | Immune, cardiovascular, and central nervous systems. sigmaaldrich.com |
| S1PR2 | Gαi, Gαq, Gα12/13 | Ubiquitous, including immune and cardiovascular systems. sigmaaldrich.com |
| S1PR3 | Gαi, Gαq, Gα12/13 | Cardiovascular, immune, and central nervous systems. sigmaaldrich.com |
| S1PR4 | Gαi, Gα12/13 | Hematopoietic and lymphoid tissues, lungs. sigmaaldrich.com |
| S1PR5 | Gαi, Gα12/13 | Spleen and central nervous system white matter. sigmaaldrich.com |
This table presents generalized information for the S1P receptor family.
The length of the alkyl chain is a critical determinant of how sphingolipid analogs interact with and activate S1P receptors. Research has indicated that variations in chain length can alter the potency and efficacy of receptor activation. This is attributed to the nature of the hydrophobic binding pocket within the S1P receptors. While the canonical S1P has an 18-carbon chain, the 17-carbon chain of heptadecasphinganine-1-phosphate places it within the range of biologically active sphingolipids. The precise impact of this one-carbon difference on the activation profile across the S1PR family requires further specific investigation.
Analysis of Coupled Intracellular Signaling Pathways
Upon receptor binding and activation, S1P receptors transduce signals through various heterotrimeric G proteins, leading to the modulation of several key intracellular signaling pathways that govern cell fate and function.
The extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways are central to cell proliferation, survival, and growth. S1P receptor activation is well-known to stimulate both the ERK and AKT signaling cascades. nih.govnih.gov Activation of Gαi, a common feature of S1P receptors, can lead to the activation of the Ras-ERK pathway. Similarly, PI3K-AKT signaling is a prominent downstream effector of S1P receptor activation, promoting cell survival by inhibiting apoptotic machinery. nih.gov It is plausible that heptadecasphinganine-1-phosphate, by activating S1P receptors, would also modulate these critical pro-survival pathways.
The signaling networks initiated by S1P receptor activation are complex and exhibit significant crosstalk with other major signaling hubs.
STAT3: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of inflammation and cell proliferation. There is evidence of a positive feedback loop between S1P signaling and STAT3 activation, particularly in the context of inflammation-associated diseases. nih.govnih.gov
NF-κB: Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. S1P has been shown to induce NF-κB activation, contributing to the expression of pro-inflammatory genes. nih.gov
mTOR: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central controller of cell growth and metabolism. S1P signaling can intersect with the mTOR pathway, often through the activation of AKT, which can alleviate the inhibitory constraints on mTOR complex 1 (mTORC1).
Table 2: Key Downstream Signaling Pathways of S1P Receptors
| Pathway | Key Functions |
| ERK/MAPK | Proliferation, differentiation, survival. |
| PI3K/AKT | Survival, growth, proliferation. nih.gov |
| STAT3 | Inflammation, cell proliferation, survival. nih.gov |
| NF-κB | Inflammation, immune response, cell survival. nih.gov |
| mTOR | Growth, metabolism, protein synthesis. |
This table outlines the general downstream signaling pathways associated with S1P receptor activation.
Impact on Cellular Processes and Physiology
The engagement of S1P receptors and the subsequent activation of downstream signaling pathways have profound effects on a multitude of cellular processes. These include, but are not limited to, cell survival, proliferation, migration, and differentiation. nih.gov For instance, the activation of AKT and ERK pathways by S1P is known to protect cells from apoptosis and promote their proliferation. nih.govnih.gov The influence of S1P signaling on cell migration is crucial in processes such as immune cell trafficking and wound healing. Given its structural analogy to S1P, heptadecasphinganine-1-phosphate may participate in the regulation of these fundamental cellular activities, although the specific extent and nature of its impact warrant direct experimental validation.
Regulation of Cell Proliferation and Growth
Heptadecasphinganine-1-phosphate is understood to contribute to the regulation of cell proliferation and growth, a role extensively documented for S1P in general. nih.gov The binding of S1P to its receptors, particularly S1P₁ and S1P₃, can trigger pro-proliferative signals. For instance, studies on endothelial progenitor cells have shown that activation of S1P₁ and S1P₃ promotes proliferation.
Modulation of Cell Migration and Invasion
The migration of cells is a fundamental process in development, immune responses, and disease. Heptadecasphinganine-1-phosphate, acting through its receptors, is a key regulator of cell motility. The establishment of an S1P gradient is crucial for directing the migration of various cell types, including immune cells and endothelial cells. nih.govnih.gov
Activation of S1P receptors, particularly S1P₁, can stimulate cell migration through the activation of Rac, a small GTPase that promotes the formation of lamellipodia and membrane ruffling, which are essential for cell movement. mdpi.com Conversely, the S1P₂ receptor has been shown to inhibit cell migration in certain contexts through the activation of the Rho GTPase. This differential signaling through various receptor subtypes allows for a fine-tuned regulation of cell migration. Research in zebrafish has demonstrated that a specific S1P receptor is essential for the migration of heart precursor cells during embryonic development. nih.gov
Influence on Cellular Differentiation
Heptadecasphinganine-1-phosphate also plays a role in determining the fate of stem and progenitor cells by influencing their differentiation into more specialized cell types. The balance between the levels of S1P and ceramide is thought to be a critical determinant in this process. nih.gov
For example, S1P has been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes (fat cells) while promoting their differentiation into osteoblasts (bone-forming cells). nih.govmdpi.com This effect is mediated through the activation of specific S1P receptors and the subsequent modulation of transcription factors that govern cell lineage commitment. In adipocytes, S1P can influence the expression of genes related to lipolysis and other metabolic pathways. nih.gov The ability of S1P to regulate the differentiation of various stem cell populations highlights its importance in tissue development and regeneration. researchgate.net
Advanced Analytical Methodologies for Heptadecasphinganine 1 Phosphate Research
Mass Spectrometry-Based Lipidomics Approaches
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and characterization of lipids. In the field of sphingolipidomics, various MS techniques are employed to unravel the complexities of species like heptadecasphinganine-1-phosphate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of sphingoid base 1-phosphates, including heptadecasphinganine-1-phosphate. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, providing three orthogonal points of specificity: retention time, molecular mass, and structural information from fragmentation patterns. nih.gov
The primary challenge in the chromatographic analysis of sphingosine-1-phosphate (S1P) and its analogs is often peak broadening due to the polar phosphate (B84403) group and the zwitterionic nature of the molecule. mdpi.com However, optimized LC-MS/MS methods have been developed to overcome these issues, enabling reliable quantification. mdpi.comnih.gov For instance, a method was developed for the simultaneous quantitation of various sphingoid bases and their phosphates, including C17-sphingosine-1-phosphate as an internal standard, demonstrating good linearity over a range of 0.050 to 5.00 pmol per injection. nih.govteikyo.jp These methods are sensitive enough to detect sphingolipids at the picomole level or lower. researchgate.net
The application of LC-MS/MS has been validated for a wide array of biological samples, including cells, tissues, and physiological fluids. researchgate.netnih.gov The use of an internal standard cocktail, often including a C17 analog of the analyte, is critical for accurate quantification by accounting for variations during sample preparation and analysis. nih.govnih.gov
Electrospray Ionization (ESI-MS/MS) and Multiple Reaction Monitoring (MRM) Techniques
Electrospray ionization (ESI) is the most common ionization source for the analysis of sphingolipids by mass spectrometry due to its soft ionization nature, which minimizes fragmentation of the parent molecule. mdpi.comnih.gov ESI-MS/MS methods have been extensively developed for the qualitative and quantitative analysis of sphingoid bases, their phosphates, ceramides (B1148491), and other complex sphingolipids. researchgate.netnih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. springernature.com In an MRM experiment, the first mass analyzer is set to select a specific precursor ion (the molecular ion of the analyte, in this case, heptadecasphinganine-1-phosphate), which is then fragmented in a collision cell. The second mass analyzer is then set to monitor for a specific product ion that is characteristic of the analyte. springernature.com This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of low-abundance lipids in complex biological matrices. springernature.comresearchgate.net For instance, in the analysis of sphingosine-1-phosphate, MRM transitions can be optimized to selectively quantify the target analyte and its internal standard. mdpi.com
The combination of ESI with MRM has become a standard for the robust and high-throughput quantification of sphingolipids in various research and clinical settings. researchgate.netnih.gov
Utilization of Triple Quadrupole (QQQ) and Quadrupole-Linear Ion Trap (QTrap) Mass Spectrometers
Triple quadrupole (QQQ) mass spectrometers are the workhorses for quantitative lipidomics due to their excellent performance in MRM mode. nih.govunimi.it These instruments consist of two quadrupole mass analyzers separated by a collision cell, providing high sensitivity and specificity for targeted quantification. youtube.com The unique configuration of a triple quadrupole allows for selective precursor ion and neutral loss scans, which are invaluable for identifying classes of lipids that share common structural motifs. unimi.it
Quadrupole-linear ion trap (QTrap) mass spectrometers are hybrid instruments that combine the capabilities of a triple quadrupole with those of a linear ion trap. nih.govnih.gov This dual functionality allows for both highly sensitive quantification using MRM scans (in QQQ mode) and detailed structural characterization through various ion trap scan functions, such as enhanced product ion (EPI) scans. nih.govnih.gov QTrap systems have demonstrated advantages over traditional triple quadrupoles, including greater sensitivity for certain sphingolipid classes. nih.gov For the analysis of sphingosine-1-phosphate, a QTrap method using the linear ion trap mode for detection was found to be up to 30 times more sensitive than the MRM mode on the same instrument, achieving a limit of detection of 1 nM. nih.gov
| Mass Spectrometer Type | Primary Application in Sphingolipid Analysis | Key Advantages |
| Triple Quadrupole (QQQ) | Targeted quantification using Multiple Reaction Monitoring (MRM). nih.govunimi.it | High sensitivity, high specificity, robust for quantitative studies. unimi.it |
| Quadrupole-Linear Ion Trap (QTrap) | Both quantitative analysis (in QQQ mode) and detailed structural elucidation (in ion trap mode). nih.govnih.gov | Greater sensitivity for some analytes, versatile scan functions like Enhanced Product Ion (EPI). nih.gov |
Application of Pseudo-MS3 Protocols for Structural Elucidation
For more in-depth structural characterization of complex lipids, advanced fragmentation techniques are required. One such technique available on QTrap mass spectrometers is the pseudo-MS3 protocol. nih.gov While a true MS3 experiment involves three stages of mass analysis, a pseudo-MS3 experiment on a QTrap achieves a similar result by performing a product ion scan on a fragment ion generated in the collision cell. nih.gov This allows for the detailed structural elucidation of specific components of a lipid molecule, such as the fatty acid or the long-chain base. For example, a pseudo-MS3 protocol has been successfully used to identify the ceramide backbone of sphingomyelins. nih.gov This approach can be similarly applied to heptadecasphinganine-1-phosphate to confirm its long-chain base structure by analyzing the fragmentation pattern of its characteristic product ions.
Chromatographic Separation Techniques for Resolution and Specificity
The complexity of biological lipid extracts necessitates a separation step prior to mass spectrometric analysis to reduce ion suppression and improve specificity. Liquid chromatography is the most common separation technique used in lipidomics.
Reverse Phase and Normal Phase Liquid Chromatography
Both reverse phase and normal phase liquid chromatography are employed in the analysis of sphingolipids, with the choice depending on the specific analytical goal. nih.gov
Reverse Phase Liquid Chromatography (RPLC) separates molecules based on their hydrophobicity. nih.gov The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. nih.gov In the context of sphingolipid analysis, RPLC is effective at separating individual molecular species within a lipid class based on the length and degree of unsaturation of their acyl chains. nih.gov For sphingoid base phosphates, RPLC with a C18 column is commonly used, often with a gradient elution to achieve good separation and peak shape. nih.govnih.gov However, challenges such as peak tailing for phosphate-containing lipids can occur due to interactions with the stationary phase, which can be mitigated by careful selection of mobile phase additives and pH. nih.gov
Normal Phase Liquid Chromatography (NPLC) operates with a polar stationary phase (e.g., silica (B1680970), cyano, or amino) and a non-polar mobile phase. nih.govyoutube.comyoutube.com This technique is particularly useful for separating lipids into classes based on the polarity of their head groups. nih.gov For example, in NPLC, all ceramide species will elute together, separate from sphingomyelins or hexosylceramides. nih.gov While NPLC is excellent for class separation, it does not typically resolve individual molecular species within a class. nih.gov Historically, reproducibility issues related to the hydration state of the silica stationary phase were a concern, but modern column technologies have improved its reliability. youtube.com
| Chromatographic Technique | Stationary Phase | Mobile Phase | Separation Principle | Application to Sphingolipids |
| Reverse Phase (RPLC) | Nonpolar (e.g., C18) nih.gov | Polar nih.gov | Based on hydrophobicity; separates by acyl chain length and saturation. nih.gov | Resolves individual molecular species within a class (e.g., different fatty acid variants of a ceramide). nih.gov |
| Normal Phase (NPLC) | Polar (e.g., silica) youtube.com | Nonpolar youtube.com | Based on polarity; separates by head group. nih.gov | Separates different lipid classes (e.g., ceramides from sphingomyelins). nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Lipid Class Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique for the separation of polar and hydrophilic compounds, making it particularly well-suited for the analysis of sphingolipids like Heptadecasphinganine-1-phosphate. researchgate.netsigmaaldrich.com HILIC operates on a principle of partitioning the analyte between a highly organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase. sigmaaldrich.comchromatographyonline.comthermofisher.com This mechanism results in an elution order that is generally opposite to that of reversed-phase liquid chromatography (RPLC), where more polar compounds are retained longer. chromatographyonline.com
For sphingolipid analysis, HILIC offers several distinct advantages over traditional reversed-phase methods. Researchers have successfully used HILIC coupled with tandem mass spectrometry (MS/MS) for the rapid and simultaneous quantification of a wide array of sphingolipid metabolites. nih.govdoaj.org Key benefits include:
Improved Peak Shape: HILIC provides good peak shapes for polar sphingolipids, which can be challenging to achieve with other methods. nih.gov
Rapid Analysis: The technique allows for short analysis times, with baseline separation of all sphingolipid classes achievable within minutes. nih.govdoaj.org
Co-elution of Standards: A significant advantage is the co-elution of analytes and their respective internal standards, which is crucial for accurate quantification. nih.govdoaj.org
Enhanced Sensitivity with ESI-MS: The use of polar, high-organic content mobile phases in HILIC is highly compatible with electrospray ionization (ESI), leading to improved ionization efficiency and greater sensitivity in mass spectrometry detection. sigmaaldrich.comnih.gov
A typical HILIC setup for sphingolipid profiling involves a gradient elution with a mixture of acetonitrile (B52724) and water, often containing additives like formic acid and ammonium (B1175870) formate (B1220265) to optimize ionization. nih.gov The ability of HILIC to effectively separate sphingolipids based on the polarity of their head groups makes it an invaluable tool for resolving complex lipid mixtures found in biological samples. nih.govnih.gov
Quantitative Method Development and Validation
Employment of Internal Standards for Accurate Quantitation (e.g., Deuterium-Labeled Analogs)
Accurate quantification in mass spectrometry-based lipidomics is critically dependent on the use of internal standards (IS). These standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis, such as differences in ionization efficiency. caymanchem.com For sphingolipid analysis, the most effective internal standards are stable isotope-labeled (SIL) compounds, such as deuterium-labeled analogs. caymanchem.comgoogle.comacanthusresearch.com
Deuterium-labeled standards are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly during extraction and chromatographic separation and experience similar matrix effects and ionization suppression. caymanchem.comacanthusresearch.com Because they differ in mass, they can be distinguished from the analyte by the mass spectrometer. This allows for the calculation of a peak area ratio between the analyte and the IS, which provides a normalized and accurate measure of the analyte's concentration. jst.go.jpnih.govresearchgate.net
Key considerations for internal standards in sphingolipidomics include:
Type of Standard: Besides deuterium (B1214612) (²H) labeling, ¹³C isotopes are also used. caymanchem.comgoogle.com The label is typically introduced into the N-acyl chain or the sphingoid backbone. caymanchem.com
Non-naturally Occurring Analogs: In addition to SILs, non-naturally occurring sphingolipids with odd-numbered carbon chains (e.g., C17-based sphingolipids) are frequently used as internal standards because they are absent from or present at very low levels in most mammalian biological samples. nih.govavantiresearch.com Heptadecasphinganine-1-phosphate's C17 backbone makes its non-phosphorylated counterpart, C17 sphingosine (B13886), a common choice for an internal standard in the analysis of other sphingoid bases. avantiresearch.com
Timing of Addition: To account for variability throughout the entire workflow, internal standards must be added to the sample at the very beginning of the extraction process. nih.govlipidmaps.orgresearchgate.net
The "one standard per class" approach, where a single internal standard is used for an entire class of lipids (e.g., one ceramide IS for all ceramides), is common but can fail to account for fragmentation differences arising from structural diversity within the class. acs.org More rigorous approaches aim to use a minimal set of standards to create correction models for more accurate quantification across a range of species. acs.org
Table 1: Common Internal Standards in Sphingolipid Analysis
| Internal Standard Type | Example(s) | Rationale for Use | Citations |
| Deuterium-Labeled | [D4] C-16 CTH, D7-Ceramides | Chemically identical to natural lipid, differs only in mass. Co-elutes with analyte, corrects for matrix effects and ionization variability. | google.comacs.org |
| Odd-Chain Length | C17 Sphingosine, C17-S1P, C12 Ceramide | Not naturally abundant in most biological systems. Similar chemical properties to endogenous even-chain lipids. | nih.govavantiresearch.comnih.gov |
Optimization of Recovery, Sensitivity, and Reproducibility
Developing a robust quantitative method requires careful optimization of several parameters to ensure high recovery, sensitivity, and reproducibility.
Recovery: The efficiency of the lipid extraction process is paramount. Different solvent systems and protocols are tested to maximize the recovery of the target sphingolipids from the biological matrix. For example, butanolic extraction or modified Folch methods using chloroform (B151607) and methanol (B129727) are common. nih.govnih.gov Studies have demonstrated that optimized extraction protocols can achieve high recovery rates for various sphingolipid classes, often between 80% and 90%. lipidmaps.org
Sensitivity: Sensitivity, or the lower limit of quantification (LLOQ), is optimized at both the chromatography and mass spectrometry stages. nih.gov In the mass spectrometer, parameters such as ionization conditions and collision energy for fragmentation are fine-tuned for each specific analyte and internal standard pair to generate the strongest possible signal. lipidmaps.org It has been noted that the optimal collision energy often increases with the chain length of the sphingolipid's N-acyl or sphingoid base. lipidmaps.org HILIC, by using mobile phases compatible with ESI, also contributes to enhanced sensitivity. sigmaaldrich.comnih.gov Robust methods can achieve detection limits in the sub-picomole or low nanogram per milliliter range. jst.go.jpresearchgate.net
Reproducibility: Reproducibility is the measure of how consistent the results are across multiple measurements of the same sample. It is assessed through replicate injections and analysis of quality control (QC) samples. researchgate.net The use of stable isotope-labeled internal standards is a cornerstone of achieving high reproducibility, as they effectively correct for analytical variability. caymanchem.comnih.gov Method validation demonstrates reproducibility by showing low coefficients of variation (%CV) for repeated measurements. nih.govlongdom.orgresearchgate.net
Sample Preparation and Lipid Extraction Protocols for Diverse Biological Matrices
Cultured Cells and Cell Lines
The analysis of Heptadecasphinganine-1-phosphate and other sphingolipids from cultured cells requires specific and consistent sample preparation and extraction protocols to ensure accurate and reproducible results.
Sample Preparation: A typical workflow for preparing cell samples for sphingolipid extraction involves several key steps:
Cell Harvesting: Cells are detached from the culture dish, often using trypsin, and then washed multiple times with a buffer like phosphate-buffered saline (PBS) to remove residual media. nih.gov
Pelleting: The washed cells are pelleted by centrifugation. nih.gov
Normalization Aliquot: An aliquot of the cell suspension is often taken before extraction to determine a normalizing factor, such as total protein content or cell number. lipidmaps.org This is crucial for comparing lipid levels between different samples or experimental conditions. Typically, 1 to 10 million cells are sufficient for most sphingolipid analyses. lipidmaps.org
Storage: Cell pellets are often stored at -80°C until lipid extraction. lipidmaps.org
Lipid Extraction: The goal of extraction is to efficiently isolate lipids from other cellular components. A common and effective approach is a one-phase extraction using a mixture of organic solvents.
Solvent Systems: A widely used method involves a single-phase extraction with a chloroform and methanol-based solvent system. pubcompare.ai The specific ratios can vary, but a common protocol uses a chloroform:methanol mixture (e.g., 2:1, v/v). pubcompare.ai Other protocols may use different solvent combinations, such as the Mandala extraction buffer followed by a Bligh and Dyer extraction. researchgate.net
Addition of Internal Standards: A crucial step is to spike the cell pellet with a known amount of the appropriate internal standards before the addition of extraction solvents. lipidmaps.orgresearchgate.net This ensures that the standard undergoes the exact same extraction process as the endogenous lipids.
Extraction Procedure: The extraction solvent containing the internal standards is added to the cell pellet. The mixture is then typically vortexed or homogenized to ensure thorough mixing and cell lysis. After incubation, denatured proteins and other cellular debris are removed by centrifugation, and the supernatant containing the lipid extract is collected for analysis. nih.govnih.govnih.gov
Table 2: General Protocol for Sphingolipid Extraction from Cultured Cells
| Step | Procedure | Purpose | Citations |
| 1. Cell Harvesting | Detach cells, wash with PBS, and pellet via centrifugation. | Remove culture media contaminants and concentrate cells. | nih.gov |
| 2. Normalization | Take an aliquot for protein assay or cell counting. | To normalize the final lipid data for accurate comparison between samples. | lipidmaps.org |
| 3. Spiking | Add a known quantity of internal standard(s) to the cell pellet. | To correct for variability in extraction efficiency and instrument response. | lipidmaps.orgresearchgate.net |
| 4. Extraction | Add organic solvent (e.g., chloroform:methanol), vortex/homogenize, and incubate. | To solubilize lipids and separate them from other cellular macromolecules. | nih.govpubcompare.ai |
| 5. Separation | Centrifuge the sample to pellet precipitated protein and debris. | To clarify the lipid extract. | nih.govnih.gov |
| 6. Collection | Transfer the supernatant containing the extracted lipids to a new tube for analysis. | To obtain the final sample for LC-MS/MS analysis. | nih.govnih.gov |
Tissue Homogenates and Isolated Organelles
The analysis of Heptadecasphinganine-1-phosphate in tissue homogenates and isolated organelles is crucial for understanding its role in cellular processes. The process typically begins with the extraction of total lipids from the tissue samples. A common approach involves homogenizing the tissue and extracting the lipids using a chloroform-methanol mixture, often with the addition of acetic acid to improve the recovery of acidic lipids like sphingoid base-1-phosphates. nih.gov To ensure accurate quantification, an internal standard, such as a C17 analog of sphingosine-1-phosphate (S1P), is added to the sample before extraction. nih.govnih.gov This internal standard helps to correct for any loss of the analyte during sample preparation and analysis.
Following extraction, the lipid extracts are often subjected to a clean-up step to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction. The final analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the separation of different lipid species by liquid chromatography, followed by their detection and quantification by mass spectrometry. nih.gov The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific fragmentation of the parent ion to a product ion, which is characteristic of the analyte of interest. lipidmaps.org
Table 1: Methodologies for Heptadecasphinganine-1-Phosphate Analysis in Tissues
| Step | Description | Key Considerations |
| Homogenization | Mechanical disruption of tissue to release cellular contents. | Must be thorough to ensure complete extraction. |
| Lipid Extraction | Use of organic solvents (e.g., chloroform/methanol) to isolate lipids. | Acidification of the extraction solvent can improve recovery. nih.gov |
| Internal Standard Spiking | Addition of a known amount of a structurally similar compound (e.g., C17-S1P). nih.govnih.gov | Crucial for accurate quantification. |
| Sample Clean-up | Removal of non-lipid contaminants. | Important for reducing matrix effects in MS analysis. |
| LC-MS/MS Analysis | Separation and quantification of the analyte. | Provides high sensitivity and specificity. nih.gov |
Biological Fluids (e.g., Blood, Plasma, Urine)
The quantification of Heptadecasphinganine-1-phosphate in biological fluids such as blood, plasma, and urine presents its own set of challenges due to the complex matrix and the typically low concentrations of the analyte. mdpi.com Similar to tissue analysis, the methodology relies heavily on LC-MS/MS for its sensitivity and specificity. mdpi.comnih.gov
Sample preparation for biological fluids also involves lipid extraction, often preceded by protein precipitation. For plasma or serum samples, a common procedure is to add a protein precipitating agent like methanol, which also contains the internal standard. mdpi.com After centrifugation to remove the precipitated proteins, the supernatant containing the lipids can be directly analyzed or subjected to further clean-up.
Studies have shown that S1P levels can differ between serum and plasma, with serum levels generally being higher due to the release of S1P from platelets during the clotting process. nih.gov This highlights the importance of consistent sample handling and processing to obtain reliable and comparable results. The choice of anticoagulant for plasma collection can also influence the measured S1P levels.
Table 2: Heptadecasphinganine-1-Phosphate Levels in Biological Fluids
| Biological Fluid | Typical Concentration Range | Key Analytical Challenges |
| Plasma | 0.75 ± 0.16 nmol/mL nih.gov | Protein binding, potential for enzymatic degradation. |
| Serum | 1.04 ± 0.24 nmol/mL nih.gov | Platelet activation can artificially elevate levels. nih.gov |
| Urine | Generally very low | Requires highly sensitive analytical methods. |
Targeted Lipidomics for Specific Sphingoid Base 1-Phosphate Species
Targeted lipidomics has emerged as a powerful approach for the specific and quantitative analysis of a predefined set of lipid molecules, including various sphingoid base 1-phosphate species. nih.gov This method offers significant advantages over untargeted approaches by providing higher sensitivity, specificity, and quantitative accuracy for the analytes of interest.
In the context of Heptadecasphinganine-1-phosphate research, targeted lipidomics allows for its simultaneous quantification alongside other structurally related sphingoid base 1-phosphates, such as sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P). nih.gov This is particularly important for understanding the metabolic pathways and the relative abundance of these signaling molecules.
The methodology for targeted lipidomics typically involves the use of LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each of the targeted analytes and their corresponding internal standards. This high degree of specificity minimizes interference from other lipids present in the complex biological sample. The development of hydrophilic interaction liquid chromatography (HILIC) methods has also been beneficial, as it can improve the peak shape and separation of these polar lipids. nih.gov
Table 3: Common Sphingoid Base 1-Phosphate Species Analyzed by Targeted Lipidomics
| Compound Name | Abbreviation | Role/Significance |
| Sphingosine-1-phosphate | S1P | A major signaling molecule involved in various cellular processes. lipotype.comlipidmaps.org |
| Dihydrosphingosine-1-phosphate | DHS1P | A saturated analog of S1P, also involved in signaling. nih.gov |
| Heptadecasphinganine-1-phosphate | C17-S1P | Often used as an internal standard in quantitative analyses. nih.gov |
| Ceramide-1-phosphate | C1P | Another bioactive sphingolipid involved in cell growth and survival. lipotype.com |
Enzymatic and Genetic Regulation of Heptadecasphinganine 1 Phosphate Metabolism
Molecular Characterization and Kinetics of Sphingosine (B13886) Kinase Isoenzymes
Heptadecasphinganine-1-phosphate is synthesized through the phosphorylation of heptadecasphinganine. This critical reaction is catalyzed by sphingosine kinases (SphK), of which two main isoenzymes, SphK1 and SphK2, have been identified in mammals. nih.gov These isoenzymes, while catalyzing the same reaction, exhibit differences in their protein structure, subcellular localization, and kinetic properties. nih.gov
While detailed kinetic studies focusing exclusively on heptadecasphinganine as a substrate for both SphK1 and SphK2 are limited, research on the closely related C17-sphingosine (C17-Sph) provides valuable insights. A study developing a fluorescent high-performance liquid chromatography (HPLC) assay for SphK activity utilized C17-Sph as a substrate for SphK1. nih.gov The findings from this study indicated that C17-sphingosine is efficiently phosphorylated by SphK1, demonstrating a Michaelis-Menten constant (Km) of 67.08 µM and a maximum velocity (Vmax) of 1507.5 pmol/min/mg. nih.gov This suggests that odd-chained sphingoid bases are recognized and processed by sphingosine kinases.
The two isoenzymes, SphK1 and SphK2, are products of different genes and differ in their amino acid count, with SphK1 consisting of 384 amino acids and SphK2 having 618 amino acids. nih.gov They also show distinct subcellular localizations, which influences their access to substrates and their roles in cellular signaling. Both isoenzymes are capable of phosphorylating sphingosine and its analogs. nih.gov
Table 1: Kinetic Parameters of SphK1 with C17-Sphingosine
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| C17-Sphingosine | SphK1 | 67.08 | 1507.5 |
Data sourced from a study using murine teratocarcinoma mutant F9-12 cells stably expressing Sphk1. nih.gov
Enzymatic Activity and Structural Studies of Sphingosine-1-Phosphate Lyase
The irreversible degradation of heptadecasphinganine-1-phosphate is carried out by sphingosine-1-phosphate lyase (SGPL1), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme located on the endoplasmic reticulum membrane. mdpi.comresearchgate.net This enzyme catalyzes the final step in sphingolipid catabolism, cleaving the sphingoid base phosphate (B84403) into a fatty aldehyde and phosphoethanolamine. mdpi.comnih.gov
The enzymatic activity of SGPL1 towards odd-chained sphingoid base phosphates has been specifically investigated. A sensitive assay using gas chromatography/mass spectrometry (GC/MS) was developed to determine SGPL1 activity with C17-sphinganine-1-phosphate as the substrate. nih.gov The study found that the enzyme effectively cleaves this substrate, yielding the product pentadecanal. The reported Km value for C17-sphinganine-1-phosphate was 6 µM, which is comparable to that of the natural C18 substrate, sphingosine-1-phosphate, indicating a similar binding affinity. nih.gov
Structurally, SGPL1 is a transmembrane protein. nih.gov While a crystal structure of SGPL1 in complex with heptadecasphinganine-1-phosphate is not available, studies on yeast and prokaryotic homologs have provided insights into the enzyme's active site. researchgate.net These studies have identified a "phosphate cup" containing specific amino acid residues (Tyrosine, Histidine, Serine, and Arginine) that are crucial for binding the phosphate group of the substrate, which would be a conserved feature for substrates of varying chain lengths. researchgate.net
Biochemical Properties and Subcellular Localization of Sphingoid Base 1-Phosphate Phosphatases
In addition to irreversible degradation by SGPL1, the levels of heptadecasphinganine-1-phosphate can be regulated by reversible dephosphorylation, a reaction catalyzed by sphingoid base 1-phosphate phosphatases (SPPases). These enzymes belong to the type 2 lipid phosphohydrolase family and are responsible for converting sphingoid base phosphates back to their corresponding sphingoid bases. nih.gov
Biochemically, SPPases are characterized by their high substrate specificity for sphingolipid phosphates, distinguishing them from other less specific lipid phosphatases. nih.gov Their activity is typically magnesium-independent and insensitive to N-ethylmaleimide. nih.gov In yeast, two homologous phosphatases, Lbp1p and Lbp2p, have been identified, and their deletion leads to an accumulation of phosphorylated long-chain bases. nih.govresearchgate.net In mammalian cells, overexpression of SPPase has been shown to increase ceramide levels, highlighting its role in controlling the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. nih.gov
Regarding their subcellular localization, SPPases are primarily found in the endoplasmic reticulum (ER). researchgate.net This localization places them in a key cellular compartment for regulating the flux of sphingolipids through both the de novo synthesis and catabolic pathways.
Gene Expression and Transcriptional Regulation of Key Metabolic Enzymes
The expression of the enzymes that metabolize heptadecasphinganine-1-phosphate is under tight transcriptional control, ensuring that cellular levels of sphingolipids are maintained within a narrow, optimal range. While specific transcriptional regulators for the metabolism of odd-chained sphingolipids have not been extensively detailed, the general principles of sphingolipid metabolic regulation apply.
In yeast, several transcription factors have been identified as master regulators of sphingolipid metabolism. For instance, the C2H2-type zinc finger transcription factor Com2 has been shown to regulate the expression of Ypk1, a kinase that in turn stimulates the activity of serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.net Another key regulator in yeast is the Swi4/Swi6-dependent cell cycle box-binding factor (SBF), which controls the transcription of genes involved in the synthesis of long-chain bases and ceramides (B1148491) during the G1/S phase of the cell cycle. nih.gov
In mammalian cells, the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor, has been identified as a positive regulator of sphingolipid levels. nih.gov Knockout of AHR in cells and mice resulted in decreased expression of several key genes in the sphingolipid biosynthetic pathway and reduced ceramide content. nih.gov Studies have also shown that the gene expression of various sphingolipid metabolizing enzymes can be altered in disease states, such as in the skin condition hidradenitis suppurativa, suggesting that transcriptional dysregulation can contribute to pathology. nih.gov
Genetic Engineering Approaches: CRISPR-Cas9 for Gene Knockout Models
The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool for investigating the function of specific genes in metabolic pathways, including sphingolipid metabolism. nih.govresearchgate.net This technology allows for the precise creation of gene knockout models, enabling researchers to study the consequences of the loss of a particular enzyme. nih.govyoutube.comyoutube.com
CRISPR-Cas9 has been successfully used to generate knockout cell lines and animal models for various genes involved in sphingolipid synthesis and degradation. nih.govaddgene.org For example, knockout of SPTLC1, which encodes a subunit of serine palmitoyltransferase, leads to resistance to Shiga toxin due to the loss of its glycosphingolipid receptor. nih.gov Similarly, CRISPR-Cas9 has been employed to create knockout models for the AHR gene, revealing its role in regulating sphingolipid levels and axon myelination. nih.gov The technology has also been used to generate triple knockout cells for the ORMDL genes, which encode negative regulators of SPT, leading to dramatic increases in sphingolipid precursors. researchgate.net
These genetic engineering approaches are versatile and can be used to generate knockout models, introduce specific mutations, or alter the regulation of genes involved in sphingolipid metabolism. nih.govresearchgate.net Such models are invaluable for dissecting the specific roles of enzymes like sphingosine kinases, SGPL1, and SPPases in the metabolism of heptadecasphinganine-1-phosphate and for understanding the physiological consequences of its dysregulation. nih.gov
Integration of Heptadecasphinganine 1 Phosphate into Broader Sphingolipidomics and Systems Biology Research
Comprehensive Sphingolipidomic Profiling and Data Integration
Comprehensive sphingolipidomic profiling is essential for understanding the role of individual lipid species like heptadecasphinganine-1-phosphate within the complex web of sphingolipid metabolism. Due to the structural similarity and rapid interconversion of sphingolipids, highly specific and quantitative analytical methods are required. nih.govnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of sphingolipidomics. nih.govnih.gov This technique offers the necessary sensitivity and structural specificity to identify and quantify a wide array of sphingolipids, including less abundant species like odd-chain sphingoid base phosphates, from complex biological samples. nih.govnih.gov Targeted lipidomics, often using multiple reaction monitoring (MRM), provides high sensitivity and is suitable for biomarker discovery, while untargeted approaches offer a broader view of the lipidome. frontiersin.org For accurate quantification, a cocktail of internal standards, which includes various sphingoid bases and their phosphorylated forms, is crucial. nih.gov
A significant challenge in sphingolipid analysis is the chromatographic behavior of phosphorylated sphingoid bases like heptadecasphinganine-1-phosphate, which can exhibit peak-broadening. mdpi.com Methodological advancements, such as chemical derivatization or specialized chromatographic columns, are employed to improve sensitivity and peak shape. mdpi.com
Data integration is a critical component of modern sphingolipidomics. To move beyond a simple catalog of lipid levels, lipidomic data is often integrated with other "omics" data, such as transcriptomics and proteomics. nih.govnih.govcreative-proteomics.com This multi-omics approach allows researchers to build quantitative models of metabolic pathways. nih.gov For instance, by combining time-course lipid measurements with gene expression data for enzymes in the sphingolipid pathway, researchers can estimate metabolic flux and construct models that predict how the network will respond to various perturbations. nih.govescholarship.org
Table 1: Key Analytical Techniques in Sphingolipidomic Profiling
| Technique | Description | Advantages | Application for Heptadecasphinganine-1-Phosphate |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is the most widely used platform for separating and detecting individual lipid species. nih.govnih.gov | High sensitivity, high specificity, allows for both identification and quantification. nih.govnih.gov | Enables precise quantification in complex biological matrices like plasma and tissues. nih.gov |
| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.govnih.gov | High-throughput and rapid analysis. | Useful for high-level screening of sphingoid base-1-phosphate classes. nih.gov |
| High-Resolution MS | Utilizes mass analyzers like Orbitrap or QTOF to provide highly accurate mass measurements. creative-proteomics.comnih.gov | Confident identification of unknown lipids and differentiation of isobaric species. | Can help in the structural confirmation of odd-chain sphingolipids and their metabolites. |
Interconnections with Glycerolipid Metabolism Pathways
The metabolic pathways of sphingolipids and glycerolipids, while distinct, are intricately interconnected. nih.govresearchgate.net Heptadecasphinganine-1-phosphate is part of a metabolic network that intersects with glycerolipid synthesis at key enzymatic steps.
One of the most direct links is through the action of sphingomyelin synthase (SMS) . This enzyme generates sphingomyelin from ceramide (which can be derived from heptadecasphinganine) by transferring a phosphocholine (B91661) headgroup from phosphatidylcholine, a major glycerophospholipid. In this process, diacylglycerol (DAG) is produced as a byproduct. nih.gov DAG is a central intermediate in the synthesis of other glycerolipids, including triacylglycerols and other phospholipids like phosphatidylethanolamine and phosphatidylserine. nih.gov Thus, increased flux through the sphingomyelin synthesis pathway directly fuels the glycerolipid pool via DAG production.
Another critical intersection occurs at the terminal step of sphingolipid degradation, catalyzed by sphingosine-1-phosphate lyase (SGPL1) . nih.govresearchgate.netnih.gov This enzyme irreversibly cleaves sphingoid base 1-phosphates, including heptadecasphinganine-1-phosphate, into a long-chain aldehyde (in this case, pentadecanal) and phosphoethanolamine. nih.govnih.govmdpi.com The resulting aldehyde can be oxidized to a fatty acid and enter fatty acid metabolism, or it can be reduced to a fatty alcohol. Both the fatty acid and phosphoethanolamine are precursors for the de novo synthesis of glycerophospholipids, specifically phosphatidylethanolamine. nih.govresearchgate.net Therefore, the degradation of heptadecasphinganine-1-phosphate provides building blocks for the glycerolipid pathway, representing a key point of metabolic crossover. nih.gov
Table 2: Key Metabolic Intersections between Sphingolipid and Glycerolipid Pathways
| Connecting Enzyme/Process | Sphingolipid Substrate/Product | Glycerolipid Substrate/Product | Metabolic Consequence |
| Sphingomyelin Synthase (SMS) | Ceramide (substrate) | Diacylglycerol (DAG) (product) | Links ceramide metabolism directly to the synthesis of major glycerolipids. nih.gov |
| Sphingosine-1-Phosphate Lyase (SGPL1) | Heptadecasphinganine-1-phosphate (substrate) | Phosphoethanolamine (product) | Provides precursors for the synthesis of phosphatidylethanolamine. nih.govnih.gov |
| SGPL1 Degradation | Heptadecasphinganine-1-phosphate (substrate) | Pentadecanal (product) | The resulting aldehyde can be converted to a fatty acid for incorporation into glycerolipids. |
Systems Biology Approaches for Network Analysis and Pathway Reconstruction
The complexity of sphingolipid metabolism, with its numerous intermediates and regulatory feedback loops, makes it an ideal system for the application of systems biology approaches. nih.gov These approaches utilize computational and mathematical modeling to analyze the entire metabolic network, rather than individual components in isolation. nih.govepfl.ch
Network analysis helps to visualize and understand the intricate connections within the sphingolipid pathway and its links to other metabolic systems. By mapping known enzymatic reactions and regulatory interactions, researchers can identify key nodes and control points within the network. researchgate.net For example, a network model could predict how the inhibition of a specific ceramide synthase might alter the levels of not only its direct ceramide products but also downstream metabolites like heptadecasphinganine-1-phosphate and even interconnected glycerolipids.
Pathway reconstruction involves building detailed mathematical models of metabolic pathways based on experimental data. nih.govresearchgate.net These models, often based on ordinary differential equations, incorporate kinetic parameters of enzymes and measured concentrations of metabolites. nih.gov By integrating large datasets from sphingolipidomic analyses, these models can simulate the dynamic behavior of the system. nih.govescholarship.org This allows for in-silico experiments to test hypotheses, such as predicting the impact of altered heptadecasphinganine-1-phosphate levels on cellular signaling or apoptosis. nih.gov A systems biology perspective recognizes that the biological function of a molecule like heptadecasphinganine-1-phosphate is determined not just by its own concentration, but by its dynamic balance with other bioactive lipids like ceramides (B1148491) and sphingosine (B13886) within the network. sustainability-directory.comembopress.org
Future Directions in Sphingoid Base 1-Phosphate Research Methodologies
The field of sphingolipidomics is continuously evolving, with new methodologies promising deeper insights into the roles of sphingoid base 1-phosphates like heptadecasphinganine-1-phosphate.
One key area of advancement is in mass spectrometry techniques . The development of more sensitive instruments and novel ionization methods will continue to improve the detection limits for low-abundance species. wesleyan.eduacs.org Advanced dissociation techniques, such as electron-activated dissociation (EAD), combined with chemical derivatization, are emerging as powerful tools for the in-depth structural characterization of sphingoid bases, allowing for the precise localization of double bonds and other modifications, which is often challenging with traditional methods. rsc.org
There is also a growing emphasis on spatial lipidomics , including tissue imaging mass spectrometry (TIMS). nih.gov These techniques allow for the visualization of the distribution of specific lipid molecules, including sphingoid base 1-phosphates, directly in tissue sections. This provides crucial information about their localization within specific cell types or subcellular compartments, linking metabolic changes to tissue architecture and function.
Q & A
Q. How can Heptadecasphinganine-1-phosphate be synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves chemical phosphorylation of sphinganine precursors. A stepwise approach includes:
Precursor Preparation : Start with protected sphinganine (e.g., C17 sphinganine) to avoid side reactions during phosphorylation .
Phosphorylation : Use phosphorylating agents like POCl₃ or enzymatic methods (e.g., sphingosine kinase isoforms) under controlled pH (6.5–7.5) and temperature (25–37°C) .
Purification : Employ reverse-phase HPLC with ion-pairing reagents (e.g., sodium 1-hexanesulfonate) and mobile phases optimized for polar lipids (e.g., acetonitrile/water with trifluoroacetic acid) .
Characterization : Validate identity via tandem mass spectrometry ([M+H]+ m/z 367.25; [M-H]- m/z 365.23) and ¹H/³¹P NMR to confirm phosphate group integration .
Q. Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₈NO₅P | |
| Exact Mass ([M+H]+) | 367.2488 | |
| Lipid Classification | Sphinganine-1-phosphate (SPBP) |
Q. What analytical techniques are most reliable for identifying and quantifying Heptadecasphinganine-1-phosphate in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
- Nuclear Magnetic Resonance (NMR) :
- Quantitative Workflow : Normalize peak areas against calibration curves spanning 0.1–100 μM, ensuring intra-day precision <15% RSD .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of Heptadecasphinganine-1-phosphate in sphingolipid-mediated cellular signaling?
Methodological Answer:
Hypothesis Development : Anchor questions in sphingolipid signaling theory (e.g., its potential as a ligand for S1P receptors or modulator of ceramide metabolism) .
Model Systems : Use knockout cell lines (e.g., SphK1/2⁻/⁻) or lipidomic perturbations (e.g., serine palmitoyltransferase inhibition) to isolate functional pathways .
Functional Assays :
- Measure intracellular calcium flux (Fluo-4 AM dye) to assess receptor activation .
- Quantify downstream metabolites (e.g., ceramide, dihydroceramide) via LC-MS to map metabolic flux .
Controls : Include non-phosphorylated sphinganine and structurally related lipids (e.g., sphingosine-1-phosphate) to evaluate specificity .
Data Interpretation Tip : Use multivariate analysis (e.g., PCA) to disentangle overlapping signaling effects and validate findings against existing sphingolipid databases (e.g., LMSD ).
Q. How can researchers resolve discrepancies in reported biological activities of Heptadecasphinganine-1-phosphate across studies?
Methodological Answer:
- Source Analysis : Audit experimental variables:
- Meta-Analysis : Aggregate data from public repositories (e.g., LMSD ) and apply random-effects models to quantify heterogeneity .
- Contradiction Testing : Replicate conflicting studies under standardized conditions (e.g., cell passage number, serum-free assays) and document batch-to-batch variability .
Critical Consideration : Revise hypotheses iteratively based on emerging data, aligning methodology with updated theoretical frameworks (e.g., cross-talk with glycerophospholipid pathways) .
Q. What strategies are recommended for elucidating the interaction between Heptadecasphinganine-1-phosphate and membrane proteins?
Methodological Answer:
Q. Guidance for Reproducibility
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing experimental protocols, including instrument parameters and software versions .
- Data Sharing : Deposit raw spectra, chromatograms, and simulation trajectories in public repositories (e.g., MetaboLights) with unique identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
